molecular formula C10H14N2O3S B14838610 N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide

Cat. No.: B14838610
M. Wt: 242.30 g/mol
InChI Key: UASNBKJLIBJWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylpyridinyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl . This reaction can be carried out under mild conditions, making it suitable for the preparation of various sulfonamide derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-6-11-10(12-16(2,13)14)5-9(7)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

UASNBKJLIBJWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.